molecular formula C24H21N3O4 B14215988 Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- CAS No. 824409-73-6

Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-

Cat. No.: B14215988
CAS No.: 824409-73-6
M. Wt: 415.4 g/mol
InChI Key: OLNBGCKWUZOABX-UHFFFAOYSA-N
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Description

Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-: is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with an acridine derivative and a hydroxyphenyl group, making it a unique molecule with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can vary depending on the specific application, but often include modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

824409-73-6

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

(1,3-dihydroxyacridin-9-yl)-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H21N3O4/c28-16-5-3-4-15(12-16)26-8-10-27(11-9-26)24(31)22-18-6-1-2-7-19(18)25-20-13-17(29)14-21(30)23(20)22/h1-7,12-14,28-30H,8-11H2

InChI Key

OLNBGCKWUZOABX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)O)C(=O)C3=C4C(=CC(=CC4=NC5=CC=CC=C53)O)O

Origin of Product

United States

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